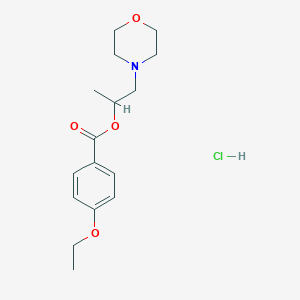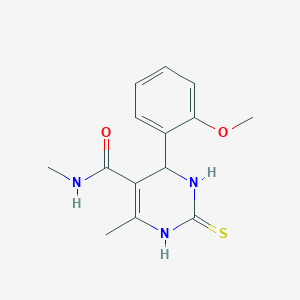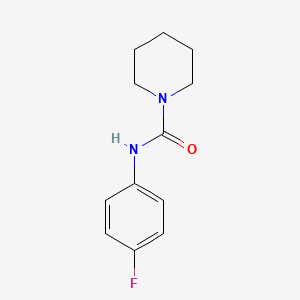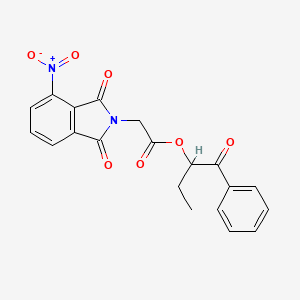
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride
Übersicht
Beschreibung
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride, also known as Mexiletine hydrochloride, is a class IB anti-arrhythmic drug used to treat ventricular arrhythmias. The drug works by blocking sodium channels in the heart, which reduces the likelihood of abnormal heartbeats. Mexiletine hydrochloride is commonly used in scientific research to study the mechanism of action of anti-arrhythmic drugs and to develop new treatments for heart disease.
Wirkmechanismus
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride works by blocking sodium channels in the heart. Sodium channels are responsible for the influx of sodium ions into cardiac cells, which generates an action potential and initiates a heartbeat. By blocking sodium channels, this compound hydrochloride reduces the likelihood of abnormal heartbeats and helps to maintain a regular heartbeat.
Biochemical and Physiological Effects
This compound hydrochloride has several biochemical and physiological effects on the heart. The drug blocks sodium channels in the heart, which reduces the influx of sodium ions and decreases the rate of depolarization. This results in a decrease in the amplitude and duration of the action potential, which reduces the likelihood of abnormal heartbeats. This compound hydrochloride also increases the effective refractory period of cardiac cells, which further reduces the likelihood of abnormal heartbeats.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action. This compound hydrochloride is also relatively safe and well-tolerated, making it suitable for use in preclinical studies. However, this compound hydrochloride has several limitations for use in lab experiments. The drug has a narrow therapeutic index and can be toxic at high doses. This compound hydrochloride can also interact with other drugs and may produce adverse effects in some individuals.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride. One area of interest is the development of new anti-arrhythmic drugs that target sodium channels in the heart. Another area of interest is the investigation of this compound hydrochloride as a treatment for other cardiac disorders, such as heart failure. Additionally, this compound hydrochloride may have potential as a treatment for other conditions, such as neuropathic pain and epilepsy. Further research is needed to fully understand the potential of this compound hydrochloride in these areas.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride is commonly used in scientific research to study the mechanism of action of anti-arrhythmic drugs. The drug is used to investigate the effects of sodium channel blockers on cardiac electrophysiology and to develop new treatments for heart disease. This compound hydrochloride is also used in preclinical studies to evaluate the safety and efficacy of new drugs.
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-3-20-15-6-4-14(5-7-15)16(18)21-13(2)12-17-8-10-19-11-9-17;/h4-7,13H,3,8-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFJLTNUJRNNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![17-[4-chloro-3-(trifluoromethyl)phenyl]-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972768.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B3972776.png)
![N-ethyl-N'-isopropyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B3972787.png)

![1-(2-fluorophenyl)-4-[1-(4-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972795.png)

![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3972807.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3972816.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3972827.png)
![3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3972837.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3972856.png)

![7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3972870.png)